molecular formula C21H22N2O3 B609837 Paquinimod CAS No. 248282-01-1

Paquinimod

カタログ番号 B609837
CAS番号: 248282-01-1
分子量: 350.42
InChIキー: DIKSYHCCYVYKRO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Paquinimod is a small molecule drug developed for the treatment of Systemic Lupus Erythematosus (SLE), an autoimmune disease . It belongs to the class of quinoline-3-carboxamide derivatives, a group of compounds with immunomodulatory properties .


Molecular Structure Analysis

Paquinimod has a molecular formula of C21H22N2O3 . It belongs to the class of organic compounds known as aromatic anilides, which are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Physical And Chemical Properties Analysis

Paquinimod has a molecular weight of 350.420 . The elemental analysis shows that it contains Carbon (71.98%), Hydrogen (6.33%), Nitrogen (7.99%), and Oxygen (13.70%) .

科学的研究の応用

  • Osteoarthritis Treatment : Paquinimod was found to reduce pathology in experimental osteoarthritis (OA). It significantly reduced synovial thickening, osteophyte size, and cartilage damage in collagenase-induced OA (CIOA) models. The treatment also ameliorated pathological effects of S100A9 in OA synovium ex vivo (Schelbergen et al., 2015).

  • Systemic Sclerosis (SSc) Research : An open-label study evaluated biomarkers and safety in SSc patients treated with paquinimod. The study observed a reduction in myofibroblasts in skin biopsies and downregulation of pro-fibrotic genes, supporting the potential efficacy of paquinimod in targeting the innate immune system in SSc (Hesselstrand et al., 2014).

  • Systemic Lupus Erythematosus (SLE) : A study assessed paquinimod’s efficacy in a murine lupus model and its pharmacokinetics and tolerability in SLE patients. It exhibited disease inhibition in the murine model and was well-tolerated in SLE patients, showing potential for future clinical development (Bengtsson et al., 2012).

  • COVID-19 Research : Paquinimod demonstrated efficacy in reducing inflammatory response and viral titers in SARS-CoV-2 infected animal models. It also showed potential in reducing the activation of aberrant neutrophils, suggesting a role in the pathogenesis of COVID-19 (Guo et al., 2020).

  • Effects on Leukocyte Recruitment : Research indicated that paquinimod selectively inhibits leukocyte recruitment during acute sterile inflammation in a context-dependent manner. This finding is significant for understanding its mechanism of action in inflammatory diseases (Deronic et al., 2014).

  • Liver Fibrosis : Paquinimod showed effectiveness in reducing inflammation and fibrosis in a novel mouse model for chronic liver inflammation and liver fibrosis, indicating its potential application in treating liver diseases (Fransén Pettersson et al., 2018).

  • Diabetes Research : In the NOD mouse model for type I diabetes (T1D), paquinimod treatment resulted in a significant reduction in the incidence of disease and delayed onset, suggesting potential therapeutic applications for T1D (Tahvili et al., 2018).

  • Neutrophilic Asthma : Paquinimod was effective in inhibiting neutrophilic inflammation and remodeling in a murine model of neutrophilic asthma, indicating potential for asthma treatment (Lee et al., 2021).

  • Autoimmune Encephalomyelitis : Paquinimod ameliorated symptoms of experimental autoimmune encephalomyelitis by reducing the priming of proinflammatory effector CD4(+) T cells (Helmersson et al., 2013).

将来の方向性

Paquinimod has shown promise in treating various conditions. It has been found to significantly reduce inflammation and result in the regression of fibrosis in a mouse model for liver fibrosis . It has also been found to prevent the development of diabetes in the NOD mouse model for type I diabetes . Further studies are necessary to validate these findings and explore the potential of Paquinimod in treating other conditions .

特性

IUPAC Name

N,5-diethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-4-14-10-9-13-16-17(14)19(24)18(20(25)22(16)3)21(26)23(5-2)15-11-7-6-8-12-15/h6-13,24H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKSYHCCYVYKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)N(C(=O)C(=C2O)C(=O)N(CC)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179537
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Paquinimod

CAS RN

248282-01-1
Record name Paquinimod
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=248282-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Paquinimod [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248282011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Paquinimod
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13118
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Paquinimod
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90179537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxamide, N,5-diethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PAQUINIMOD
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB76GLG27V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。